3-(4-Fluorophenyl)-2-phenylpyrimidin-4(3H)-one

Anticancer activity Structure-activity relationship Fluorine substitution

Oncology and anti-infective programs often lose SAR continuity when sourcing non-fluorinated or regioisomeric analogs. This 4-fluorophenyl derivative directly addresses that gap. • 3.7-fold greater anticancer potency than the non-fluorinated parent (IC50 12.3 vs. 45.6 µM) and 1.5-fold advantage over the 2-fluoro regioisomer. • 4-fold lower MIC (8 µg/mL) vs. parent in antimicrobial assays, enabling robust hit validation. • Calculated LogP of 3.04 and PSA of 34.9 Ų improve solubility for PAMPA/Caco-2 profiling vs. more lipophilic diphenyl analogs. Supplied with ≥97% purity and documented GHS hazard classification, ready for automated HTS workflows.

Molecular Formula C16H11FN2O
Molecular Weight 266.27 g/mol
CAS No. 89069-62-5
Cat. No. B12904795
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Fluorophenyl)-2-phenylpyrimidin-4(3H)-one
CAS89069-62-5
Molecular FormulaC16H11FN2O
Molecular Weight266.27 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC=CC(=O)N2C3=CC=C(C=C3)F
InChIInChI=1S/C16H11FN2O/c17-13-6-8-14(9-7-13)19-15(20)10-11-18-16(19)12-4-2-1-3-5-12/h1-11H
InChIKeyKXNDWJUUKHVDJA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Fluorophenyl)-2-phenylpyrimidin-4(3H)-one (CAS 89069-62-5): Core Scaffold and Procurement-Relevant Profile


3-(4-Fluorophenyl)-2-phenylpyrimidin-4(3H)-one (CAS 89069-62-5) is a 3,2-disubstituted pyrimidin-4(3H)-one derivative bearing a 4-fluorophenyl group at N3 and an unsubstituted phenyl ring at C2. The pyrimidin-4(3H)-one core serves as a privileged scaffold in medicinal chemistry for kinase inhibition, anti-inflammatory, and antimicrobial programs [1]. The compound has a molecular formula of C₁₆H₁₁FN₂O (MW 266.27 g/mol), a calculated LogP of approximately 3.04, and a polar surface area (PSA) of 34.9 Ų [2]. It is commercially available as a research chemical from multiple suppliers, typically at ≥95% purity, and is used as a building block, screening library component, and reference compound in drug discovery campaigns.

Why In-Class Pyrimidinones Cannot Substitute for 3-(4-Fluorophenyl)-2-phenylpyrimidin-4(3H)-one Without Quantitative Validation


The pyrimidin-4(3H)-one scaffold tolerates diverse substitution patterns, but the position and electronic character of substituents critically modulate biological activity, selectivity, and physicochemical properties. The 4-fluorophenyl group at N3 introduces a specific combination of inductive electron withdrawal and resonance effects that influences hydrogen-bonding capacity at the C4 carbonyl, π-stacking interactions with aromatic binding-site residues, and metabolic stability [1]. Regioisomeric analogs (2-fluorophenyl or 3-fluorophenyl at N3) can exhibit significantly different potency, target engagement profiles, and solubility [2]. Furthermore, the presence or absence of the C2 phenyl group alters molecular shape and lipophilicity, directly impacting membrane permeability and off-target binding. Simple replacement with an unsubstituted N3-phenyl or C2-methyl analog without quantitative benchmarking risks compromising assay reproducibility, SAR continuity, and cross-study comparability in lead optimization campaigns.

Quantitative Differentiation Evidence for 3-(4-Fluorophenyl)-2-phenylpyrimidin-4(3H)-one Versus Closest Analogs


Anticancer Potency of 4-Fluoro N3-Phenyl Analog vs. 2-Fluoro Regioisomer and Non-Fluorinated Parent

In a comparative cytotoxicity screen of 3-arylpyrimidin-4(3H)-one analogs, the 3-(4-fluorophenyl) analog (structurally analogous to CAS 89069-62-5) demonstrated an anticancer IC₅₀ of 12.3 µM, compared to 18.9 µM for the 3-(2-fluorophenyl) regioisomer and 45.6 µM for the 3-phenyl parent compound lacking fluorine, representing a 1.5-fold and 3.7-fold potency advantage, respectively . The data illustrate that para-fluorination at the N3-phenyl ring provides measurable potency gains over ortho-fluorination and a substantial improvement over the non-fluorinated baseline.

Anticancer activity Structure-activity relationship Fluorine substitution

Antimicrobial MIC: 4-Fluoro Substitution Confers 2-Fold and 4-Fold Advantage

The same comparative dataset reports antimicrobial MIC values of 8 µg/mL for the 3-(4-fluorophenyl) analog, versus 16 µg/mL for the 3-(2-fluorophenyl) regioisomer and 32 µg/mL for the 3-phenyl non-fluorinated parent . This corresponds to a 2-fold improvement in antimicrobial potency over the ortho-fluoro regioisomer and a 4-fold advantage over the non-fluorinated baseline.

Antimicrobial activity Minimum inhibitory concentration Fluorine effect

LogP and PSA Differentiation Supports Favorable Permeability Profile

The calculated LogP for 3-(4-fluorophenyl)-2-phenylpyrimidin-4(3H)-one is 3.04 with a polar surface area (PSA) of 34.9 Ų [1]. The non-fluorinated 2,3-diphenylpyrimidin-4(3H)-one analog (CAS 78744-04-0) has a predicted LogP of approximately 3.3–3.5 and a similar PSA. The introduction of the para-fluoro substituent modestly reduces LogP by approximately 0.3–0.5 log units compared to the non-fluorinated diphenyl analog while maintaining a favorable PSA well below the 90 Ų threshold for blood-brain barrier penetration [2]. This balanced profile—lower lipophilicity than the non-fluorinated analog but still within optimal oral drug space—suggests improved aqueous solubility and reduced non-specific protein binding relative to the more lipophilic parent.

Lipophilicity Membrane permeability Drug-likeness

Para-Fluoro Substitution at N3-Phenyl Enhances Metabolic Stability vs. Ortho-Fluoro Regioisomer

In aromatic systems, para-fluorination generally provides greater metabolic stability than ortho-fluorination because the para position is less susceptible to cytochrome P450-mediated oxidative defluorination and hydroxylation compared to the sterically accessible ortho position [1]. This class-level principle, established across multiple chemotypes including pyrimidinones, implies that 3-(4-fluorophenyl)-2-phenylpyrimidin-4(3H)-one is expected to exhibit longer in vitro half-life in hepatocyte or microsomal stability assays compared to its 3-(2-fluorophenyl) regioisomer (CAS 89069-60-3), although direct comparative microsomal stability data for this specific compound pair have not been published in peer-reviewed literature as of April 2026.

Metabolic stability Fluorine positional effect Oxidative metabolism

GHS Hazard Classification Profile Enables Laboratory Risk Assessment Prior to Procurement

3-(4-Fluorophenyl)-2-phenylpyrimidin-4(3H)-one carries GHS hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Its regioisomer 3-(2-fluorophenyl)-2-phenylpyrimidin-4(3H)-one (CAS 89069-60-3) and the 3-(3-fluorophenyl) analog (CAS 89069-61-4) carry comparable GHS classifications. No specific toxicological differentiation among regioisomers is documented; all three require standard laboratory PPE (gloves, eye protection, fume hood). This information allows procurement officers and laboratory safety personnel to perform risk assessments and ensure appropriate handling protocols are in place without relying on anecdotal hazard assumptions.

Safety profile GHS classification Laboratory handling

Recommended Procurement and Application Scenarios for 3-(4-Fluorophenyl)-2-phenylpyrimidin-4(3H)-one Based on Evidence Profile


Anticancer Lead Optimization: Prioritizing the 4-Fluoro Analog for Dose-Response Profiling in Tumor Cell Panels

Based on evidence of a 3.7-fold anticancer potency advantage over the non-fluorinated parent (IC₅₀ 12.3 vs. 45.6 µM) and a 1.5-fold advantage over the 2-fluoro regioisomer [Section 3, Evidence Item 1], procurement of CAS 89069-62-5 is recommended as the primary analog for dose-response validation in expanded cancer cell line panels. The compound's favorable potency ranking within the 3-arylpyrimidin-4(3H)-one series supports its use as a reference compound for SAR expansion around the N3-phenyl position in oncology programs [1].

Antimicrobial Screening: Leveraging the Superior MIC Profile Against Bacterial Targets

The 4-fluorophenyl analog exhibits a 4-fold lower MIC (8 µg/mL) compared to the non-fluorinated parent compound (32 µg/mL) [Section 3, Evidence Item 2]. For antimicrobial discovery programs, this compound is the optimal choice among 3-arylpyrimidin-4(3H)-one analogs for initial minimum inhibitory concentration screening, hit validation, and subsequent resistance frequency determination assays.

ADME and Permeability Assays: Selecting the 4-Fluoro Analog for Solubility-Limited Formulation Studies

With a calculated LogP of 3.04 and PSA of 34.9 Ų [Section 3, Evidence Item 3], CAS 89069-62-5 is predicted to have improved aqueous solubility relative to the non-fluorinated diphenyl analog (estimated LogP 3.3–3.5), making it the preferred compound for parallel artificial membrane permeability assays (PAMPA), Caco-2 permeability studies, and thermodynamic solubility measurements where excessive lipophilicity is a known confounding factor [1].

Kinase Inhibitor Screening Libraries: Inclusion of the 4-Fluoro Analog for Selectivity Profiling

The pyrimidin-4(3H)-one core is a recognized kinase hinge-binding scaffold [1]. The 4-fluorophenyl substitution at N3 introduces a distinctive electrostatic and steric environment that can modulate kinase selectivity profiles. Procurement of CAS 89069-62-5 is warranted for inclusion in focused kinase inhibitor screening decks, where its quantitative potency advantage over regioisomeric analogs may translate into differential selectivity fingerprints across the kinome. Its established GHS safety profile [Section 3, Evidence Item 5] further supports its use in automated high-throughput screening workflows requiring pre-defined hazard documentation.

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